Homoharringtonine

描述

米乐司他,又称同型春雷霉素,是一种哈乐灵的半合成衍生物。它主要用作蛋白质合成抑制剂,并在诱导肿瘤细胞凋亡方面显示出疗效。 米乐司他在治疗慢性粒细胞白血病和其他癌症中得到应用 .

准备方法

合成路线和反应条件: 米乐司他是从头花角藤碱合成的,头花角藤碱是一种从头花角藤植物中提取的天然生物碱。合成过程涉及多个步骤,包括酯化和甲氧基化。 关键中间体头花角藤碱经历一系列化学转化生成同型春雷霉素 .

工业生产方法: 米乐司他的工业生产涉及从头花角藤植物中大规模提取头花角藤碱,然后进行化学合成。 该过程针对高产量和高纯度进行了优化,确保化合物在医疗上的有效性和安全性 .

化学反应分析

反应类型: 米乐司他经历各种化学反应,包括:

氧化: 米乐司他可以被氧化生成不同的衍生物。

还原: 还原反应可以改变米乐司他中的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和烷基化剂等试剂.

主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可以生成羟基化衍生物,而还原可以生成脱氧化合物 .

科学研究应用

Clinical Applications in Hematological Malignancies

Homoharringtonine has been predominantly utilized in treating hematological malignancies, especially acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). Its mechanisms of action include inducing apoptosis, inhibiting protein synthesis, and altering immune cell profiles.

Efficacy in Acute Myeloid Leukemia

Recent studies have demonstrated that this compound exhibits potent anti-tumor effects in AML. For instance, a multicenter observational trial indicated that a this compound-based induction regimen significantly improved complete remission rates and overall survival in pediatric AML patients compared to traditional therapies . The compound's ability to suppress cell growth and induce apoptosis has been linked to its modulation of various signaling pathways, including the SP1/TET1 axis, which is crucial for AML with FLT3 mutations .

Role in Chronic Myeloid Leukemia

This compound has also shown effectiveness in CML treatment, particularly in patients who are resistant to other therapies. It has been reported that treatment with this compound resulted in remission rates as high as 92% among CML patients . The development of semisynthetic derivatives like omacetaxine mepesuccinate has further enhanced its clinical utility, leading to FDA approval for specific CML cases .

Antiviral Properties

Emerging research suggests that this compound may possess antiviral properties, particularly against SARS-CoV-2. In vitro studies indicated that it could inhibit viral replication, presenting a potential therapeutic avenue for COVID-19 treatment .

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective potential of this compound. Its ability to modulate various cellular pathways may offer therapeutic benefits in neurodegenerative diseases, although this application requires further exploration .

Challenges and Future Directions

Despite its promising applications, several challenges hinder the widespread use of this compound:

- Bioavailability : The compound exhibits low bioavailability, which limits its therapeutic effectiveness. Research is ongoing to develop advanced drug delivery systems, such as nanoparticles and liposomes, to enhance its bioavailability and targeting capabilities .

- Side Effects : Potential side effects associated with this compound treatment need careful management to improve patient outcomes.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Hematological Malignancies | Acute Myeloid Leukemia | Improved remission rates; induces apoptosis |

| Chronic Myeloid Leukemia | High remission rates; effective against resistant cases | |

| Immune Modulation | Altering immune cell profiles | Enhanced anti-tumor immunity |

| Antiviral Properties | COVID-19 | Inhibits viral replication in vitro |

| Neuroprotective Effects | Potential use in neurodegenerative diseases | Modulates cellular pathways |

作用机制

米乐司他通过抑制蛋白质合成发挥作用。它与核糖体 A 位点结合,阻止多肽链的延伸。这种抑制会导致肿瘤细胞凋亡。 该化合物还靶向核苷酸还原酶的 M2 蛋白亚基,使酶失活并破坏 DNA 合成 .

类似化合物:

羟基脲: 另一种用于癌症治疗的蛋白质合成抑制剂。

甲氨蝶呤: 一种用于化疗的抗代谢物和抗叶酸药物。

环磷酰胺: 一种用于癌症治疗的烷化剂.

米乐司他的独特之处: 米乐司他的独特之处在于其双重作用机制,既靶向蛋白质合成又靶向 DNA 合成。 这种双重作用使其在诱导肿瘤细胞凋亡和克服对其他抗癌药物的耐药性方面特别有效 .

相似化合物的比较

Hydroxyurea: Another protein synthesis inhibitor used in cancer treatment.

Methotrexate: An antimetabolite and antifolate drug used in chemotherapy.

Cyclophosphamide: An alkylating agent used in cancer therapy.

Uniqueness of Myelostat: Myelostat is unique due to its dual mechanism of action, targeting both protein synthesis and DNA synthesis. This dual action makes it particularly effective in inducing apoptosis in tumor cells and overcoming resistance to other anticancer agents .

常见问题

Basic Research Questions

Q. What are the primary mechanisms by which Homoharringtonine (HHT) exerts its antitumor effects, and how can these be experimentally validated?

- Mechanistic Insights : HHT inhibits protein synthesis by binding to the ribosomal A-site, blocking elongation steps . It also suppresses STAT3 phosphorylation (Tyr705) via IL-6/JAK1/STAT3 pathway inhibition, reducing anti-apoptotic proteins like MCL1 .

- Methodology :

- Use in vitro assays (e.g., MTT, colony formation) to quantify cytotoxicity and clonogenic survival .

- Validate STAT3 inhibition via Western blotting for phospho-STAT3 and downstream targets (e.g., Bcl-2 family proteins) .

- Employ flow cytometry with Annexin V/PI staining to confirm apoptosis induction .

Q. How should researchers design dose-response experiments for HHT in cancer cell lines?

- Experimental Design :

- Use a logarithmic dose range (e.g., 0.1–10 μM) to determine IC50 values. For example, HHT exhibits IC50 values of 0.7 μM (H1975) and 3.7 μM (A549) .

- Include time-course studies (24–72 hours) to assess kinetics of apoptosis and proliferation arrest .

- Normalize data to vehicle controls and validate with secondary assays (e.g., trypan blue exclusion for viability) .

Q. What are the standard in vivo models for evaluating HHT efficacy, and what endpoints are critical?

- Tumor volume reduction (caliper measurements) and survival analysis.

- Post-mortem analysis of STAT3 phosphorylation and apoptosis markers in tumor tissue .

- Monitor body weight to exclude systemic toxicity .

Advanced Research Questions

Q. How can contradictory data on HHT’s off-target effects (e.g., AKT/ERK pathways) be resolved?

- Case Study : HHT does not inhibit AKT1/2/3 or ERK1/2 phosphorylation in gefitinib-resistant lung cancer models , conflicting with earlier reports.

- Resolution Strategies :

- Use orthogonal assays (e.g., phospho-specific ELISA, kinase activity profiling).

- Compare cell lines with divergent genetic backgrounds (e.g., EGFR mutation status) .

- Apply statistical meta-analysis to reconcile dataset variability .

Q. What methodologies are recommended for synthesizing HHT analogs with improved pharmacokinetics?

- Synthetic Approaches :

- Modify the cephalotaxine core or ester side chain to enhance solubility or stability .

- Characterize analogs via NMR, HPLC-MS, and in vitro ADME assays (e.g., microsomal stability) .

- Key Data :

| Analog Modification | Bioactivity (IC50) | Solubility (µg/mL) |

|---|---|---|

| Parent HHT | 0.7–3.7 μM | 10–15 |

| Hydroxyl-substituted | 0.5–2.1 μM | 35–40 |

Q. How can researchers address challenges in quantifying HHT and its metabolites in biological matrices?

- Analytical Techniques :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification (LLOQ) ≤1 ng/mL .

- Validate assays for specificity, matrix effects, and recovery in plasma/tissue homogenates .

Q. Methodological Best Practices

Q. What controls are essential for HHT-related in vitro studies?

- Negative Controls : Vehicle-only treated cells (e.g., DMSO ≤0.1%).

- Positive Controls :

Q. How should researchers document experimental protocols to ensure reproducibility?

- Guidelines :

属性

Key on ui mechanism of action |

Homoharringtonine inhibits protein synthesis by not directly binding to Bcr-Abl. It binds to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis. |

|---|---|

CAS 编号 |

26833-87-4 |

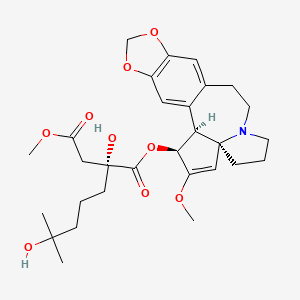

分子式 |

C29H39NO9 |

分子量 |

545.6 g/mol |

IUPAC 名称 |

1-O-[(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate |

InChI |

InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24?,25?,28-,29+/m0/s1 |

InChI 键 |

HYFHYPWGAURHIV-PWNJXPRTSA-N |

SMILES |

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

手性 SMILES |

CC(C)(CCC[C@@](CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O |

规范 SMILES |

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

外观 |

Solid powder |

Key on ui other cas no. |

26833-87-4 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Bulk: Room temperature and 60°C stability studies indicate the chemical to be stable for at least 30 days (HPLC). Solution: Room temperature stability studies for homoharringtonine (1mg/mL) in 10% ethanol showed 16% decomposition after 24 hours and 35% decomposition after 96 hours (HPLC). |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Homoharringtonine; Omacetaxine mepesuccinate; CGX-635; Myelostat; Ceflatonin; homoharringtonine; homoharringtonine, 3H-labeled, (3(R))-isomer; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。